N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4OS2 and its molecular weight is 450.98. The purity is usually 95%.
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Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article discusses the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : Approximately 379.9 g/mol
- Structural Features : The compound features a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its solubility and bioavailability compared to other derivatives.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Clostridioides difficile, attributed to the enhanced membrane permeability provided by the dimethylamino group, facilitating cellular uptake into bacterial cells.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar benzothiazole derivatives have demonstrated promising in vitro anticancer activity against several cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death .
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural components. Key findings from SAR studies include:
- Benzothiazole Moiety : The presence of this moiety is critical for the compound's interaction with biological targets.
- Dimethylamino Group : Enhances solubility and may improve the compound's ability to penetrate cell membranes.
- Fluorine Substitution : The fluorinated benzothiazole may contribute to increased potency against resistant bacterial strains.
In Vitro Studies
In vitro studies have evaluated the anticancer activity of various benzothiazole derivatives, including those structurally related to this compound. For example, a study reported that certain derivatives exhibited over 60% activation of procaspase-3 at concentrations as low as 10 μM, indicating strong potential for inducing apoptosis in cancer cells .
Compound | Caspase-3 Activation (%) |
---|---|
PAC-1 | 100 ± 4 |
8j | 99 ± 10 |
8k | 114 ± 10 |
DMSO | 7 ± 1 |
Antimicrobial Studies
Another study highlighted the antimicrobial efficacy of compounds similar to the target compound against Staphylococcus aureus and Candida albicans, showcasing their potential utility in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXJPVYJVEDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.